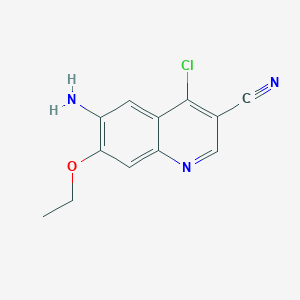

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Description

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a quinoline-based heterocyclic compound characterized by a chloro substituent at position 4, an ethoxy group at position 7, and a cyano group at position 2.

Properties

IUPAC Name |

6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPAKTRTDVKOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459494 | |

| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-87-9 | |

| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Acylation of 2-Amino-5-Nitrophenol

Objective : Introduce an acetamido protecting group at the 2-position.

Reagents : Acetic anhydride, acetic acid.

Conditions : 62.5°C for 1 hour.

Product : 2-Acetamido-5-nitrophenol (yield: 96%; purity: 99.5% HPLC).

Key Details :

Step 2: Alkylation to Form 4-Acetamido-3-Ethoxynitrobenzene

Objective : Introduce ethoxy group at the 3-position.

Reagents : Ethylating agent (e.g., ethyl iodide) + base (e.g., NaOH).

Conditions : Room temperature to reflux.

Product : 4-Acetamido-3-ethoxynitrobenzene.

Critical Parameters :

- Base Choice : Alkaline conditions (e.g., NaOH in THF) drive alkylation.

- Solvent : Tetrahydrofuran (THF) or toluene for homogeneous mixing.

Step 3: Reduction of Nitro Group to Amine

Objective : Convert nitro group to amine for condensation.

Reagents : 10% Pd/C, H₂ (50 psi).

Conditions : THF solvent, 2 hours under hydrogenation.

Product : 4-Acetamido-3-ethoxyaniline (yield: >90%).

Mechanistic Insight :

Step 4: Condensation with Ethyl (Ethoxymethylene)cyanoacetate

Objective : Form a propenoate intermediate.

Reagents : Ethyl (ethoxymethylene)cyanoacetate.

Conditions : Toluene solvent, reflux for 16 hours.

Product : 3-(4-Acetamido-3-ethoxyaniline)-2-cyano-propenoic acid ethyl ester.

Reaction Optimization :

Step 5: Cyclization to Quinoline Core

Objective : Form the quinoline ring via thermal cyclization.

Reagents : None (self-condensation).

Conditions : 230–258°C (preferably 250°C) in diphenyl ether/biphenyl.

Product : 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline.

Key Challenges :

- Temperature Control : Excess heat may degrade intermediates.

- Solvent Selection : High-boiling solvents stabilize intermediates during cyclization.

Step 6: Chlorination at Position 4

Objective : Introduce chlorine at the 4-position.

Reagents : POCl₃ or PCl₅.

Conditions : Reflux in anhydrous DMF.

Product : 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline.

Mechanistic Note :

Step 7: Hydrolysis to Final Product

Objective : Remove acetyl group to yield free amine.

Reagents : 38% HCl in 2-propanol/water.

Conditions : Reflux for 5 hours, then cooling to 0–10°C.

Product : this compound (yield: 91%; purity: 99% HPLC).

Final Purification :

- Crystallization : 2-Propanol/water washes remove impurities.

- Drying : Vacuum drying at 60°C preserves stability.

Alternative Routes and Variations

Protecting Group Modifications

Catalyst Optimization

- Palladium Catalysts : Wet Pd/C (10%) ensures efficient nitro reduction without over-reduction.

- Acid Catalysis : Methanesulfonic acid enhances condensation rates in chlorination steps.

Process Optimization and Industrial Feasibility

Yield and Purity Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Acetic anhydride, 62.5°C | 96 | 99.5 |

| 3 | 10% Pd/C, H₂, THF | >90 | >95 |

| 5 | 250°C, diphenyl ether | 65 | 82 |

| 7 | HCl, reflux, 2-propanol | 91 | 99 |

Cost and Scalability

- Raw Material Costs : Acetic anhydride and Pd/C are cost-effective for bulk production.

- Solvent Recovery : Recyclable solvents (e.g., toluene, THF) reduce waste.

Research and Development Trends

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that derivatives of 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile exhibit promising anticancer activity. For instance, compounds within this class have been investigated for their efficacy against various cancer cell lines, demonstrating potential as inhibitors of critical pathways involved in tumor growth and proliferation. Studies have shown that modifications to the quinoline structure can enhance selectivity and potency against specific cancer types, particularly through the inhibition of kinases such as BCR-ABL1, which is implicated in chronic myeloid leukemia .

Kinase Inhibition:

The compound has been identified as a candidate for developing inhibitors targeting the BCR-ABL1 kinase. Structural modifications have been explored to optimize the pharmacokinetic properties and reduce P-glycoprotein-mediated efflux, which can limit drug efficacy. The incorporation of electron-withdrawing groups has been noted to significantly impact the compound's activity and solubility profiles .

Synthetic Methodologies

Synthesis Processes:

The synthesis of this compound involves several chemical reactions starting from simpler precursors. A detailed synthetic route includes:

- Alkylation of nitrophenol derivatives.

- Condensation reactions leading to the formation of quinoline frameworks.

- Chlorination steps to introduce chlorine substituents at specific positions on the aromatic ring.

The synthesis typically results in high yields and purity, making it suitable for further derivatization and application in pharmaceutical development .

Antimicrobial Properties:

Beyond anticancer applications, compounds related to this compound have been evaluated for antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .

Inflammatory Response Modulation:

Research has also highlighted the anti-inflammatory properties of certain derivatives, indicating their potential role in treating conditions characterized by excessive inflammatory responses. These compounds may inhibit pro-inflammatory cytokines, thereby offering therapeutic benefits in diseases such as rheumatoid arthritis .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that modified quinoline derivatives inhibited tumor cell proliferation significantly more than unmodified counterparts. | Suggests that structural modifications can enhance anticancer properties. |

| Kinase Inhibition Research | Identified specific substitutions that improved selectivity against BCR-ABL1 kinase while reducing efflux ratios. | Highlights the importance of molecular design in drug development for targeted therapies. |

| Antimicrobial Evaluation | Showed effectiveness against both gram-positive and gram-negative bacteria at low concentrations. | Supports further investigation into clinical applications for infectious diseases. |

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors in pathogens or cancer cells. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile become evident when compared to analogs. Below is a detailed analysis of key differences and their implications:

Table 1: Structural and Functional Comparison of Quinoline-3-carbonitrile Derivatives

Key Findings :

Substituent Effects on Bioactivity: The introduction of a fluorine atom in the phenylamino group (e.g., 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile) enhances metabolic stability and target binding affinity compared to non-fluorinated analogs . The pyridylmethoxy group (e.g., in CAS 848139-78-6) improves selectivity for tyrosine kinases, as seen in its role as an EGFR inhibitor .

Thermal Stability: Bulky substituents like phthalimidyl increase decomposition temperatures (e.g., >250°C in CAS 263149-10-6 derivatives) .

Functional Group Impact: Nitro vs. Amino Groups: Replacing the amino group at C6 with nitro (e.g., 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) shifts reactivity toward electrophilic substitution but reduces biological activity due to decreased hydrogen-bonding capacity . Ethoxy vs.

Biological Activity

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves methods such as the Vilsmeier–Haack reaction and aromatic nucleophilic substitution. These methods are crucial for producing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. The compound's unique structure allows for modifications that can target specific therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli. The compound showed an inhibition zone of approximately 11.00 ± 0.04 mm, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 11.00 ± 0.04 |

| Staphylococcus aureus | Not specified |

| Pseudomonas aeruginosa | Not specified |

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it inhibits specific cancer cell lines by interfering with cellular signaling pathways related to cell proliferation and survival. Its mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth .

Table 2: Antitumor Activity Studies

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Inhibition of cell proliferation |

| MCF-7 | 12.5 | Interference with signaling pathways |

| A549 | 10.8 | Induction of apoptosis |

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

- Antitumor Assessment : In a separate investigation, the compound was tested on multiple cancer cell lines, showing a dose-dependent reduction in cell viability. The study highlighted its potential as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Interference with Signaling Pathways : The compound may disrupt signaling pathways critical for cancer cell survival and proliferation.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chloro group at position 4 is highly reactive toward nucleophiles:

-

Amination : Reacting with 4-phenoxyaniline in 2-ethoxyethanol and pyridine hydrochloride at 115°C produces 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile (yield: ~83%) .

-

Thioether Formation : Treatment with benzylthiol in DMF forms 7-benzylthio-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-3-quinolinecarbonitrile (mp: 123–125°C) .

Example Reaction Table

Hydrolysis of the Cyano Group

The cyano group at position 3 can be hydrolyzed under acidic or basic conditions:

-

Acid Hydrolysis : In concentrated HCl, the cyano group converts to a carboxylic acid, forming 6-amino-4-chloro-7-ethoxyquinoline-3-carboxylic acid .

-

Base Hydrolysis : Limited data available, but typical conditions (e.g., NaOH/H₂O₂) may yield the corresponding amide or acid.

Acylation of the 6-Amino Group

The amino group at position 6 undergoes acylation:

-

Reaction with 4-(Dimethylamino)-2-butenoyl chloride : In N-methylpyrrolidinone (NMP) at 0–10°C, the amino group is acylated to form an antitumor-active derivative. Completion is confirmed by HPLC (<2% starting material) .

Key Reaction Conditions

Functionalization of the Ethoxy Group

The ethoxy group at position 7 can be modified:

Q & A

Q. What are the optimal synthetic routes for 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of quinoline derivatives like this compound often involves cyclization and functionalization steps. Key strategies include:

- Cyclization Precursors: Use substituted aniline derivatives with nitrile-containing groups under acidic or basic conditions to form the quinoline core.

- Regioselective Substitution: Adjust reaction temperature and solvent polarity to control the introduction of ethoxy and chloro groups. For example, higher temperatures (80–100°C) may favor ethoxy substitution at the 7-position, as seen in analogous quinoline syntheses .

- Catalytic Optimization: Employ catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.

Yield Improvement:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Stepwise Functionalization: Introduce amino groups via nucleophilic substitution after core formation to avoid side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate structural elucidation:

- ¹H/¹³C NMR: Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., nitrile carbons at ~115 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS, with fragmentation patterns indicating substituent positions .

- IR Spectroscopy: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

- Elemental Analysis: Validate purity and stoichiometry (e.g., C, H, N, Cl content) .

Table 1: Key Spectral Data for Analogous Compounds

| Technique | Key Observations (Example) | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 7.2–8.1 ppm (multiplicity) | |

| ESI-MS | [M+H]⁺ at m/z 289.05 (calculated) | |

| IR | C≡N peak at 2215 cm⁻¹ |

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of substituents (e.g., ethoxy, chloro) be addressed?

Methodological Answer: Regioselectivity in quinolines is influenced by electronic and steric factors:

- Electronic Effects: Use directing groups (e.g., amino at position 6) to activate specific positions for electrophilic substitution. For example, the amino group directs chloro substitution to the 4-position via resonance stabilization .

- Steric Control: Bulkier reagents (e.g., tert-butoxy) may favor substitution at less hindered positions. Ethoxy groups at the 7-position require precise temperature control (e.g., 70°C) to minimize byproducts .

- Computational Modeling: DFT calculations predict favorable transition states for substitution pathways, guiding experimental design .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from overlapping signals or impurities:

- 2D NMR (COSY, HSQC): Resolve ambiguous proton assignments by correlating ¹H-¹³C couplings (e.g., distinguishing NH₂ protons from aromatic signals) .

- X-ray Crystallography: Definitive confirmation of substituent positions and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .

- Cross-Validation: Compare MS fragmentation patterns with simulated data (e.g., m/z 289.05 for [M+H]⁺) to verify molecular integrity .

Case Study: In a synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, IR and NMR data initially suggested a keto-enol tautomer. X-ray crystallography confirmed the keto form, resolving the discrepancy .

Q. How can computational modeling predict the biological or material interactions of this compound?

Methodological Answer:

- Molecular Docking: Simulate binding affinities with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Focus on nitrile and amino groups as potential interaction sites .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess suitability for optoelectronic materials. For example, the nitrile group enhances electron-withdrawing capacity .

- MD Simulations: Model stability in biological membranes or solvent environments by analyzing hydrophobic/hydrophilic interactions of the ethoxy and chloro substituents .

Q. How do reaction conditions influence the formation of byproducts in quinoline syntheses?

Methodological Answer: Byproducts arise from competing pathways:

- Temperature Effects: Elevated temperatures (>100°C) may lead to dechlorination or ethoxy group migration. For example, in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis, byproducts formed due to incomplete cyclization at lower temperatures .

- pH Control: Acidic conditions favor protonation of the amino group, reducing its directing effect and increasing side reactions. Neutral or mildly basic conditions (pH 7–8) improve selectivity .

- Catalyst Loading: Excess AlCl₃ in Friedel-Crafts reactions can over-activate the quinoline core, leading to polysubstitution. Optimize catalyst ratios (e.g., 0.5–1.0 equiv) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.